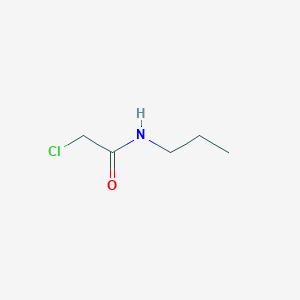

2-chloro-N-propylacetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWUYQDIJUWTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278573 | |

| Record name | 2-chloro-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13916-39-7 | |

| Record name | 13916-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro N Propylacetamide

Established Synthetic Routes

The most common and direct methods for the synthesis of 2-chloro-N-propylacetamide involve the acylation of n-propylamine with a chloroacetylating agent. These routes are favored for their simplicity and the ready availability of the starting materials.

Chloroacetylation of n-propylamine

The reaction of n-propylamine with chloroacetyl chloride is a widely employed method for the synthesis of this compound. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. researchgate.net

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. researchgate.netcambridge.org This method, often referred to as the Schotten-Baumann reaction, can be performed under various conditions. cambridge.org

Table 1: Reaction Conditions for the Chloroacetylation of n-propylamine

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aqueous NaOH | Toluene | 20-30 | >90 | google.com |

| Triethylamine (B128534) | Dichloromethane | Room Temperature | Good | researchgate.net |

| Pyridine (B92270) | Aprotic Solvents | Room Temperature | - | cambridge.org |

| Sodium Acetate (B1210297) | Acetic Acid | Room Temperature | - | ijpsr.info |

The choice of base and solvent can influence the reaction rate and the ease of product isolation. For instance, using an aqueous base in a biphasic system allows for easy separation of the organic product from the aqueous phase containing the neutralized acid. google.com Alternatively, organic bases like triethylamine or pyridine can be used in anhydrous organic solvents. cambridge.orgresearchgate.net

Other Amidation and Acylation Approaches

Beyond the use of chloroacetyl chloride, other amidation and acylation methods can be employed for the synthesis of this compound. These approaches often involve the activation of chloroacetic acid or the use of alternative acylating agents.

One common strategy is the use of coupling reagents to facilitate the reaction between chloroacetic acid and n-propylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Another approach involves the aminolysis of esters of chloroacetic acid, such as ethyl chloroacetate. This reaction is typically slower than the reaction with the acid chloride and may require heating. ijpsr.info

Advanced Synthetic Strategies

More sophisticated synthetic methodologies have been developed to improve reaction efficiency, reduce waste, and control stereochemistry, although their specific application to this compound is not extensively documented.

Stereoselective and Enantioselective Synthesis

As this compound is achiral, stereoselective and enantioselective syntheses are not directly applicable to its preparation. However, recent advancements in the asymmetric synthesis of α-chloroamides are noteworthy. For instance, a photoenzymatic hydroalkylation of olefins has been developed to produce chiral α-chloroamides with high enantioselectivity. researchgate.net This methodology, while not directly applied to the synthesis of this compound, demonstrates the potential for creating chiral analogs of this compound.

Reaction Mechanisms and Reactivity

The primary reaction for the synthesis of this compound is the nucleophilic acyl substitution of chloroacetyl chloride with n-propylamine. The mechanism proceeds through a tetrahedral intermediate. researchgate.net The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. researchgate.net The presence of a base is crucial to deprotonate the resulting protonated amide and to neutralize the HCl byproduct. cambridge.org

This compound exhibits reactivity at two primary sites: the electrophilic carbon of the carbonyl group and the carbon atom bearing the chlorine atom. The chlorine atom is susceptible to nucleophilic substitution by a variety of nucleophiles. researchgate.net This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules. The biological activity of many chloroacetamides is attributed to their ability to alkylate biological nucleophiles, particularly the thiol groups in enzymes and glutathione (B108866). researchgate.net

The reactivity of the chlorine atom allows for the introduction of various functional groups through substitution reactions with oxygen, nitrogen, and sulfur nucleophiles. researchgate.net For example, it can react with thiols to form thioethers, with amines to form diamines, and with alcohols or phenols to form ethers. This versatility makes this compound a useful building block in organic synthesis. researchgate.net

Nucleophilic Substitution Reactions of the Chloro Group

The most prominent feature of this compound's reactivity is the facile displacement of the chlorine atom by a wide array of nucleophiles. pharmaguideline.com The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making the α-carbon an excellent electrophile for S(_N)2 reactions. This ease of replacement is the foundation for many of its synthetic applications. pharmaguideline.com

This compound readily reacts with primary and secondary amines in a classic nucleophilic substitution reaction. organic-chemistry.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. researchgate.net This reaction typically proceeds under basic or neutral conditions. pharmaguideline.com

However, the product of this initial reaction, a secondary amine, is also nucleophilic and can react with another molecule of this compound. derpharmachemica.com This can lead to a mixture of products, including tertiary amines and even quaternary ammonium (B1175870) salts, making it a potentially complex reaction to control for selective synthesis. organic-chemistry.org To favor the formation of the primary substitution product, a large excess of the reacting amine is often used.

Table 1: Nucleophilic Substitution of this compound with Amines

| Reactant | Product Type | Reaction Conditions |

| Primary Amine (R-NH₂) | Secondary Amine | Heating, often with excess amine |

| Secondary Amine (R₂NH) | Tertiary Amine | Heating |

| Tertiary Amine (R₃N) | Quaternary Ammonium Salt | Heating |

Alcohols, particularly in their deprotonated alkoxide form, can act as potent oxygen nucleophiles to displace the chlorine atom from this compound. The reaction with an alcohol (R-OH) or an alkoxide (R-O⁻) results in the formation of an ether linkage, yielding an N-propyl-2-(alkoxy)acetamide.

For instance, 2-(pyridin-3-yloxy)acetamides can be synthesized through the alkylation of the hydroxyl group of 2-arylpyridin-3-ols with N-substituted chloroacetamides. pharmaguideline.com While alcohols themselves are weak nucleophiles, the reaction is typically facilitated by the addition of a base to generate the more reactive alkoxide ion. This reaction is analogous to the Williamson ether synthesis. researchgate.net

The chemical reactivity of 2-chloroacetamides is characterized by the straightforward replacement of the chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. pharmaguideline.com The high nucleophilicity of sulfur compounds, such as thiolates (RS⁻), makes them particularly effective in these substitution reactions.

Research has demonstrated the synthesis of organochalcogen compounds through the reaction of 2-chloro-N-arylacetamides with nucleophiles like sodium hydrogen selenide. Similarly, sulfur nucleophiles are commonly used; for example, 2-chloro-N-substituted-acetamides react with 2-mercaptobenzimidazole (B194830) to form a new C-S bond. These reactions underscore the broad utility of this compound as an electrophilic partner for a range of heteroatomic nucleophiles. pharmaguideline.com

Table 2: Reactions with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Oxygen | Alkoxide (RO⁻) | Ether |

| Nitrogen | Amine (RNH₂) | Amine |

| Sulfur | Thiolate (RS⁻) | Thioether (Sulfide) |

| Selenium | Selenide (RSe⁻) | Selenoether |

Intramolecular Cyclization Pathways

In molecules where a nucleophilic group is present elsewhere in the structure, the reaction of the chloroacetyl moiety can proceed via an intramolecular pathway, leading to the formation of cyclic compounds. pharmaguideline.com This process occurs when a nucleophilic substitution reaction is followed by a spontaneous cyclization step. pharmaguideline.com

For example, N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide (B32628) can react with sodium chalcogenates (containing sulfur, selenium, or tellurium) to yield corresponding cyclic chalcogenide compounds. In this case, the initial substitution of one chloro group is followed by an internal nucleophilic attack by the newly introduced chalcogen, displacing the second chloro group and forming a heterocyclic ring. Such intramolecular cyclizations are a powerful tool in heterocyclic chemistry. pharmaguideline.com

Role as an Intermediate or Building Block in Complex Molecule Synthesis

Due to the reactivity of its chloroacetyl group, this compound is a valuable intermediate and building block in organic synthesis. It serves as a precursor for introducing the N-propylacetamido-methyl group (-CH₂C(=O)NHCH₂CH₂CH₃) or related structures into more complex molecules. This utility is particularly evident in the synthesis of various pharmaceuticals, agrochemicals, and especially, heterocyclic systems. pharmaguideline.com

The electrophilic nature of this compound makes it a key reactant in the construction of diverse heterocyclic rings. pharmaguideline.com

Imidazole (B134444) : Imidazole derivatives can be synthesized using 2-chloro-N-substituted phenyl acetamide as an intermediate. A common method involves the reaction of the chloroacetamide intermediate with a 1,2-diamine like ethylenediamine. The diamine first acts as a nucleophile to displace the chlorine, and a subsequent intramolecular condensation and cyclization reaction forms the imidazole ring.

Pyrrole (B145914) : The Hantzsch pyrrole synthesis is a well-known method that involves the reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. This compound can function as the α-halocarbonyl component in this reaction. The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then attacks the electrophilic carbon of the chloroacetamide. A subsequent intramolecular cyclization followed by dehydration leads to the formation of the substituted pyrrole ring.

Thiazolidinone : this compound is a useful precursor for thiazolidinone rings. One synthetic route involves the reaction of a primary amine with chloroacetyl chloride to form the chloroacetamide, which is then reacted with a sulfur-containing nucleophile. For example, 2-chloro-acetamido-4-arylthiazoles can be cyclized to form thiazolidinone systems. The synthesis often involves the reaction of the chloroacetamide with a thiourea (B124793) or by cyclocondensation of a Schiff base with a sulfur-containing reagent like thioglycolic acid.

Thiophene (B33073) : While the Gewald reaction is a primary route to 2-aminothiophenes, other methods can utilize α-halocarbonyl compounds. pharmaguideline.com The Fiesselmann thiophene synthesis, for example, involves the condensation of thioglycolic acid derivatives. A plausible pathway for synthesizing a thiophene ring using this compound involves its reaction with a sulfur-containing reagent, such as a thioamide or Lawesson's reagent, which can provide the necessary sulfur atom for the heterocycle. The chloroacetamide provides a C2 fragment that, upon reaction and cyclization, forms the thiophene ring.

Table 3: Heterocyclic Systems Synthesized from this compound or its Analogs

| Heterocycle | Key Reagents (in addition to chloroacetamide backbone) | General Method |

| Imidazole | Ethylenediamine | Nucleophilic substitution followed by cyclization |

| Pyrrole | β-ketoester, Amine | Hantzsch Synthesis |

| Thiazolidinone | Thiourea or Thioglycolic acid | Nucleophilic substitution and cyclocondensation |

| Thiophene | Sulfur source (e.g., Thioamide, Lawesson's reagent) | Condensation and cyclization |

Formation of Piperazine (B1678402) and Imidazolidine (B613845) Containing Compounds

The role of this compound in the synthesis of heterocyclic compounds is primarily as an alkylating agent, where it introduces the N-propylacetamido group onto a nucleophilic substrate. While its direct use as a foundational component for the de novo construction of piperazine or imidazolidine rings is not a commonly cited synthetic route, it is a valuable reagent for the functionalization of pre-existing heterocyclic amines.

In the context of piperazine-containing compounds, this compound can react with piperazine or its derivatives through nucleophilic substitution. The piperazine ring contains two secondary amine nitrogens, which are nucleophilic. One of these nitrogen atoms can attack the electrophilic carbon atom bearing the chlorine in this compound. This reaction results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding an N-substituted piperazine derivative.

The general reaction pathway is as follows:

Nucleophilic Attack: The lone pair of electrons on a piperazine nitrogen atom attacks the α-carbon (the carbon bonded to the chlorine) of this compound.

Transition State: A transition state is formed where a new C-N bond is partially formed and the C-Cl bond is partially broken.

Chloride Displacement: The stable chloride ion is eliminated as a leaving group, and a new C-N bond is fully formed.

Deprotonation: If the starting piperazine is not N-substituted, the resulting piperazinium intermediate is deprotonated, typically by a mild base or another molecule of the piperazine reactant, to yield the final neutral product.

This methodology allows for the synthesis of compounds like 1-(2-(propylamino)-2-oxoethyl)piperazine. By using differently substituted piperazines, a diverse library of functionalized molecules can be generated. The reaction conditions typically involve a polar solvent and may be facilitated by the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction.

Information regarding the specific use of this compound in the formation of imidazolidine-containing compounds is not prevalent in the surveyed literature. The synthesis of the imidazolidine ring system generally proceeds through different pathways, such as the condensation of 1,2-diamines with aldehydes or ketones. semanticscholar.orgnih.gov

Derivatization to Other Amide Structures

A primary application of this compound in synthetic chemistry is its derivatization to form more complex amide structures. The reactivity of the compound is dominated by the presence of the chlorine atom on the carbon adjacent to the carbonyl group. This α-chloro substituent is an effective leaving group, making the molecule an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. researchgate.net

The central reaction pathway involves the displacement of the chloride ion by a nucleophile, most commonly a primary or secondary amine. This reaction creates a new carbon-nitrogen bond, effectively coupling the amine to the N-propylacetamide moiety. The resulting product is a substituted glycinamide (B1583983) derivative, specifically an N-propyl-2-(substituted amino)acetamide.

This synthetic strategy is highly versatile and is used to generate libraries of compounds for various research purposes, including drug discovery. ijpsr.info The general mechanism is as follows:

An amine (R¹R²NH), acting as a nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom in this compound.

The chloride ion is expelled as a leaving group.

A molecule of a base (which can be an excess of the reactant amine) removes a proton from the newly incorporated nitrogen, yielding the final, neutral substituted amide product and an ammonium salt.

This reaction is robust and can be performed with a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, allowing for significant structural diversity in the final products. The reaction conditions are typically mild, often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF).

The table below illustrates the potential products from the reaction of this compound with various representative amines.

| Reactant Amine | Chemical Structure of Amine | Resulting Product Name | Chemical Structure of Product |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | 2-(phenylamino)-N-propylacetamide | C₃H₇NHC(O)CH₂NHC₆H₅ |

| Benzylamine | C₆H₅CH₂NH₂ | 2-(benzylamino)-N-propylacetamide | C₃H₇NHC(O)CH₂NHCH₂C₆H₅ |

| Morpholine | C₄H₉NO | 2-(morpholino)-N-propylacetamide | C₃H₇NHC(O)CH₂(NC₄H₈O) |

| Diethylamine | (C₂H₅)₂NH | 2-(diethylamino)-N-propylacetamide | C₃H₇NHC(O)CH₂N(C₂H₅)₂ |

Exploration of Biological Activities and Molecular Interactions

Mechanisms of Biological Activity

The biological effects of chloroacetamide compounds are largely attributed to their chemical reactivity, which facilitates interactions with various biological molecules.

Chloroacetamide derivatives have been shown to exert their biological effects through the inhibition of specific enzymes, thereby modulating key metabolic pathways. A primary mechanism of action is the covalent modification of enzyme active sites. For instance, chloroacetamide herbicides have been found to covalently bind to the active site cysteine of plant type III polyketide synthases nih.gov. This irreversible binding leads to the inhibition of the enzyme's function.

In the context of antimicrobial activity, related compounds have demonstrated targeted enzyme inhibition. For example, the antifungal activity of 2-chloro-N-phenylacetamide against Candida tropicalis and Candida parapsilosis is suggested to involve the inhibition of the enzyme dihydrofolate reductase (DHFR) nih.gov. Similarly, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is thought to act on penicillin-binding protein (PBP), an enzyme crucial for maintaining the integrity of the bacterial cell wall in pathogens like Klebsiella pneumoniae mdpi.com. The inhibition of these enzymes disrupts essential metabolic and structural pathways necessary for pathogen survival.

The table below summarizes the enzymatic targets of various chloroacetamide derivatives as identified in research studies.

| Compound/Derivative Class | Target Enzyme | Organism/System | Implied Biological Effect |

| Chloroacetamide herbicides | Type III polyketide synthases | Plants | Herbicidal activity nih.gov |

| 2-chloro-N-phenylacetamide | Dihydrofolate reductase (DHFR) | Candida species | Antifungal activity nih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Penicillin-binding protein (PBP) | Klebsiella pneumoniae | Antibacterial activity mdpi.com |

While specific studies on the direct binding of 2-chloro-N-propylacetamide to classical pharmacological receptors are limited, the broader class of chloroacetamides has been shown to engage in specific, high-affinity interactions with protein binding pockets, which can be considered a form of receptor binding. These interactions are often covalent in nature.

A notable example is the interaction of chloroacetamide fragments with the Transcriptional Enhanced Associate Domain (TEAD) proteins. These compounds have been identified as covalent allosteric inhibitors that bind to a conserved cysteine residue within a palmitate-binding pocket of TEADs nih.govnih.gov. This binding disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP1), which is a critical interaction in the Hippo signaling pathway nih.govnih.gov.

Furthermore, molecular docking studies of phenylacetamide derivatives with the monoamine oxidase-A (MAO-A) receptor have shown interactions through hydrogen bonding, π–π stacking, and hydrophobic interactions, suggesting a potential for receptor modulation in the context of antidepressant activity nih.gov. Although not direct evidence for this compound, this indicates that the acetamide (B32628) scaffold can be accommodated within receptor binding sites.

The enzymatic and receptor interactions of chloroacetamide derivatives translate into broader effects on cellular processes. The inhibition of bacterial cell wall synthesis by targeting PBP leads to altered cell morphology, stress responses, and ultimately cell lysis mdpi.com.

In fungi, beyond enzyme inhibition, 2-chloro-N-phenylacetamide has been observed to reduce the production of virulence structures and inhibit biofilm formation in Candida species nih.gov. Biofilms are complex, structured communities of microorganisms that are notoriously difficult to eradicate, and their inhibition represents a significant cellular-level interaction.

At a more fundamental level, the reactivity of the chloroacetamide group towards sulfhydryl groups means it can form covalent bonds with cysteine residues in proteins nih.govacs.org. This alkylating activity can lead to a wide range of cellular effects by altering protein structure and function, thereby impacting numerous cellular processes researchgate.net.

Investigation of Pharmacological Potential (General Amidic Compounds)

The general class of amidic and, more specifically, chloroacetamide compounds has been investigated for a variety of pharmacological properties.

A significant body of research points to the antimicrobial potential of chloroacetamide derivatives. The presence of the chloro group in the acetamide structure appears to enhance antimicrobial activity mdpi.com. Studies have demonstrated that N-aryl 2-chloroacetamides can act as antifungal and disinfectant agents researchgate.net.

The antimicrobial spectrum can be broad, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, various N-substituted chloroacetamide derivatives have shown effectiveness against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida species (fungi) researchgate.net. The mechanism of this antimicrobial action is often linked to the alkylation of essential nucleophiles within the microbial cells researchgate.net.

The following table presents the minimum inhibitory concentration (MIC) values for a representative chloroacetamide derivative against various microorganisms, illustrating its antimicrobial potential.

| Microorganism | Strain | MIC (µg/mL) |

| Candida tropicalis | Clinical Isolate | 16 - 256 |

| Candida parapsilosis | Clinical Isolate | 16 - 256 |

Data for 2-chloro-N-phenylacetamide from a study on clinical isolates of Candida species. nih.gov

Emerging evidence suggests that some acetamide derivatives possess anti-inflammatory properties. The mechanism can involve the modulation of key inflammatory pathways. For example, certain novel N-substituted indole (B1671886) Schiff bases, which contain an acetamide linkage, have shown inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes central to the inflammatory cascade researchgate.net.

Furthermore, the covalent inhibition of proteins involved in inflammatory signaling by chloroacetamides highlights another potential anti-inflammatory mechanism. The interaction of chloroacetamide compounds with specific cellular targets can disrupt pro-inflammatory signaling pathways.

Anticancer and Cytotoxic Effects

Chloroacetamides (CAAs) and their derivatives have been the subject of significant research as effective cytotoxic agents in the field of anticancer drug design. uran.ua The core activity of these compounds is often linked to their ability to act as alkylating agents, inducing cellular stress and apoptosis.

Research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has demonstrated notable anticancer activity. When screened against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7), several derivatives showed potent cytotoxic effects. Specifically, compounds designated as d6 and d7 were identified as the most active within the tested series, indicating their potential as lead molecules for the development of novel anticancer agents.

Similarly, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that these compounds can act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. The presence of a nitro moiety on the phenyl ring appeared to enhance cytotoxicity.

The general mechanism of toxicity for chloroacetamide herbicides has been linked to the induction of oxidative stress. Exposure to these compounds can lead to the generation of reactive oxygen species (ROS), which in turn causes DNA damage and triggers apoptosis, or programmed cell death. This underlying mechanism of inducing cytotoxicity is a key area of investigation for its potential therapeutic applications in oncology.

Cytotoxic Activity of Chloroacetamide Derivatives Against Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| d6 (An N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative) | MCF-7 (Breast) | 38.0 |

| d7 (An N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative) | MCF-7 (Breast) | 40.6 |

| 2b (A 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | PC3 (Prostate) | 52 |

| 2c (A 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | PC3 (Prostate) | 80 |

| 2c (A 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | MCF-7 (Breast) | 100 |

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The search for new, effective, and safer therapeutic agents is a global health priority. Research has demonstrated the potential of the 2-chloro-N-arylacetamide class of compounds as a promising scaffold for antileishmanial drugs. scielo.br

In one study, a series of ten 2-chloro-N-arylacetamide derivatives were synthesized and evaluated for their in vitro activity against promastigote forms of Leishmania amazonensis. scielo.brscielo.br With one exception, all tested compounds showed significant antileishmanial activity. scielo.br The most promising results were observed for a derivative with an acetyl (COCH₃) substituent, which exhibited good antileishmanial activity and moderate selectivity. scielo.brdoaj.org The selectivity index (SI) is a crucial measure, representing the ratio of the compound's cytotoxicity against host cells (in this case, murine macrophages) to its activity against the parasite. A higher SI value indicates greater selectivity for the parasite. scielo.br

Another study investigated the activity of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide (AT) against Leishmania mexicana promastigotes. nih.gov This compound showed a potent half-maximal inhibitory concentration (IC₅₀) of 0.086 µM after 24 hours of interaction. Further investigation revealed that the compound was capable of inducing apoptosis in the parasites, preventing their recovery after exposure. nih.gov

In Vitro Antileishmanial Activity of Chloroacetamide Derivatives

| Compound Derivative | Leishmania Species | Parasite IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 5 (R=COCH₃) | L. amazonensis | 5.39 ± 0.67 | 34.27 ± 4.54 | 6.36 |

| AT (2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide) | L. mexicana | 0.086 | 0.031 (HeLa cells) | 0.36 |

Antiviral Properties (e.g., SARS-CoV-2 inhibitors)

The global challenge presented by viral pandemics has accelerated the search for novel antiviral agents. The 3C-like protease (3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in viral replication. The chloroacetamide moiety has been identified as a cysteine-reactive "warhead" capable of forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro, thereby inhibiting its function. elsevierpure.com

Researchers have developed a new class of covalent inhibitors for SARS-CoV-2 3CLpro that possess a chlorofluoroacetamide (B1361830) (CFA) group. A series of these CFA derivatives were synthesized and evaluated, revealing that a compound named YH-6 strongly blocks SARS-CoV-2 replication in infected cells, with a potency comparable to the approved antiviral nirmatrelvir. elsevierpure.com X-ray crystallography confirmed that YH-6 forms a covalent bond with Cys145 at the catalytic center of the protease. elsevierpure.com This work highlights the potential of chloroacetamide-based structures as lead compounds for the treatment of COVID-19. elsevierpure.com

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For chloroacetamide derivatives, the nature and position of substituents on the molecule are critical determinants of efficacy.

In studies of N-(substituted phenyl)-2-chloroacetamides, the biological activity was found to vary with the position of substituents on the phenyl ring. nih.govresearchgate.net For instance, derivatives bearing a halogenated para-substituted phenyl ring were among the most active antimicrobial agents. nih.govresearchgate.net This enhanced activity is attributed to high lipophilicity, which allows the molecules to more easily pass through the phospholipid bilayer of cell membranes. nih.govresearchgate.net

In the context of antileishmanial activity, preliminary quantitative structure-activity relationship (QSAR) studies of 2-chloro-N-arylacetamides indicated the importance of the electronic character of the aryl substituent. scielo.brdoaj.org For N-aryl-N'-(2-chloroethyl)ureas with antitumor properties, SAR studies showed that a branched alkyl chain or a halogen at the 4-position of the phenyl ring was required for significant cytotoxicity. nih.gov

Influence of Chloroacetamide Moiety on Reactivity and Toxicity

The chloroacetamide moiety is the cornerstone of the biological activity of these compounds. It functions as an electrophilic group, making it reactive toward nucleophiles within biological systems. The primary mechanism of action for many chloroacetamides is believed to be the alkylation of biologically important molecules, particularly those containing thiol groups (-SH), such as the amino acid cysteine found in glutathione (B108866) and various enzymes.

This alkylating reactivity is directly linked to the compounds' toxicity and biological effects. The chlorine atom is an effective leaving group, facilitating nucleophilic substitution reactions. Studies on the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest the chloro atom is directly related to the potency of the activity, possibly by stabilizing the molecule within its target enzyme. mdpi.com Research has shown that the addition of a chloro atom to an acetamide structure can significantly enhance its antimicrobial effect. mdpi.com This reactivity is also what enables chloroacetamide-based inhibitors to form covalent bonds with target proteins, such as the cysteine protease of SARS-CoV-2. elsevierpure.com

Physicochemical Parameters and Their Role in Biological Activity

Physicochemical parameters play a crucial role in determining the pharmacokinetic and pharmacodynamic profile of a compound. For chloroacetamide derivatives, lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) is a key descriptor of potential biological activity. mdpi.com

A compound's lipophilicity influences its absorption, distribution, metabolism, and excretion (ADME) properties. High lipophilicity can enhance a molecule's ability to cross biological membranes, which is often necessary to reach its intracellular target. nih.govresearchgate.net This was observed in N-(substituted phenyl)-2-chloroacetamides, where derivatives with higher lipophilicity showed greater antimicrobial activity. nih.govresearchgate.net However, there is an optimal range for lipophilicity; if it is too high, the compound may become trapped in lipid membranes or be poorly soluble in aqueous environments.

Multivariate analyses of disubstituted chloroacetamides have identified that the total number of carbon atoms in the molecular structure (which correlates with lipophilicity) and the chemical nature of the substituents are major factors affecting the compound's behavior, including its potential toxicity. mdpi.com

Metabolic Fate and Biotransformation Studies

Phase I Metabolic Pathways

Phase I reactions typically introduce or expose functional groups, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups, preparing the molecule for subsequent Phase II conjugation. For a compound like 2-chloro-N-propylacetamide, several Phase I pathways could be hypothesized based on its chemical structure, including:

Oxidation: Cytochrome P450 (CYP) enzymes are major catalysts of oxidative metabolism. nih.govnih.gov Potential sites for oxidation on this compound could include the N-propyl side chain (leading to hydroxylated metabolites) or the carbon atom alpha to the chlorine.

Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 2-chloroacetic acid and n-propylamine. wdh.ac.idresearchgate.net

Dehalogenation: The chlorine atom could be removed through reductive or oxidative dehalogenation processes. shaalaa.com

It is important to reiterate that these are potential pathways, and their actual occurrence and significance in the metabolism of this compound have not been experimentally verified.

Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion. reactome.orguomus.edu.iq

Glucuronidation

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. uomus.edu.iqnih.gov If Phase I metabolism of this compound produces hydroxylated metabolites, these could serve as substrates for glucuronidation, forming O-glucuronides. nih.govnih.gov

In Vitro and In Vivo Metabolic Profiling

To date, no specific in vitro or in vivo metabolic profiling studies for this compound have been published in the scientific literature. Such studies are essential to identify the actual metabolites formed and to understand the primary routes of biotransformation and elimination.

In vitro studies, typically using liver microsomes, hepatocytes, or recombinant enzymes, would be the first step to elucidate the metabolic pathways. nih.govnih.gov These studies can identify the primary metabolites and the enzymes involved in their formation.

In vivo studies in animal models would be necessary to understand the complete metabolic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the compound. mdpi.com Analysis of urine, feces, and plasma would reveal the major and minor metabolites and their excretion routes.

The metabolism of other chloroacetamide herbicides, such as acetochlor (B104951) and alachlor (B1666766), has been studied and involves complex pathways. nih.gov While these studies can provide some insights into the potential biotransformation of the chloroacetamide functional group, direct extrapolation to this compound is not scientifically sound due to differences in the N-substituent which can significantly influence metabolic routes. nih.gov

Advanced Analytical Methodologies for 2 Chloro N Propylacetamide Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of 2-chloro-N-propylacetamide. While specific experimental spectra for this compound are not widely published, theoretical predictions based on established principles of NMR and data from analogous structures provide a reliable estimation of the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the unique proton environments in the molecule. The electronegativity of the chlorine and the amide group will significantly influence the chemical shifts of adjacent protons, causing them to appear at lower fields (downfield).

-CH₂-Cl Protons: The two protons on the carbon adjacent to the chlorine atom are expected to be the most deshielded due to the strong electron-withdrawing effect of chlorine, resulting in a singlet at approximately 4.0-4.2 ppm.

-N-CH₂- Protons: The two protons on the methylene (B1212753) group attached to the nitrogen atom of the amide will also be deshielded and are predicted to appear as a triplet around 3.2-3.4 ppm, coupled to the adjacent methylene group.

-CH₂- (middle) Protons: The protons of the central methylene group of the propyl chain are expected to resonate as a sextet in the range of 1.5-1.7 ppm, due to coupling with the adjacent methyl and methylene protons.

-CH₃ Protons: The terminal methyl group protons are the most shielded and are predicted to appear as a triplet at approximately 0.9-1.0 ppm, coupled to the neighboring methylene group.

-NH- Proton: The amide proton will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is typically found in the region of 6.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | ~166-168 |

| -CH₂-Cl | ~42-44 |

| -N-CH₂- | ~41-43 |

| -CH₂- (middle) | ~22-24 |

| -CH₃ | ~11-13 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. In a study on biologically active 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives, characteristic IR absorption bands were identified for similar compounds. Based on this and general IR correlation tables, the expected IR spectrum for this compound would exhibit the following significant peaks:

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3270 |

| C-H Stretch (Alkyl) | 2960-2850 |

| C=O Stretch (Amide I) | 1670-1640 |

| N-H Bend (Amide II) | 1550-1530 |

| C-N Stretch | 1475-1435 |

| C-Cl Stretch | 785-540 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

In studies of similar 2-chloro-N-alkyl/aryl acetamides, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for characterization. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula. This is a powerful tool for confirming the identity of the compound and distinguishing it from isomers. For this compound (C₅H₁₀ClNO), the expected exact mass would be calculated and compared to the measured value with a very low margin of error.

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the separation and purification of this compound from reaction byproducts and for assessing its purity. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

Flash Column Chromatography

Flash column chromatography is a common and efficient method for the preparative purification of organic compounds like this compound. In this technique, the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the eluent) is passed through the column under pressure.

The choice of eluent is critical for achieving good separation. A common strategy involves using a binary solvent system, consisting of a non-polar solvent and a more polar solvent. For a compound of intermediate polarity like this compound, a mixture of a hydrocarbon solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent like ethyl acetate (B1210297) would likely be effective. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired product, and finally any more polar impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

| Typical Parameters for Flash Column Chromatography of N-Alkyl Chloroacetamides | |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing to 1:1) |

| Loading Technique | Dry loading onto silica gel or direct loading of a concentrated solution |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or staining |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high resolution and sensitivity. It can also be used for semi-preparative or preparative scale purification.

For the analysis of moderately polar compounds like N-substituted acetamides, a reversed-phase HPLC method is often employed. In this mode, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer on the column. A detector, commonly a UV-Vis detector set at a wavelength where the amide chromophore absorbs (around 200-220 nm), is used to quantify the eluting components.

| Representative HPLC Conditions for the Analysis of Acetamide Derivatives | |

| Stationary Phase | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10-20 µL |

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's chemical behavior and properties. However, a thorough review of available scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound.

While crystallographic studies have been conducted on analogous chloroacetamide derivatives, providing valuable insights into the structural motifs and hydrogen-bonding patterns within this class of compounds, the specific crystal structure of this compound remains undetermined and unreported in the public domain. The lack of this empirical data prevents a detailed discussion of its unique crystallographic parameters, such as unit cell dimensions, space group, and specific intramolecular geometries.

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of the X-rays with the electron clouds of the atoms within the crystal lattice, is meticulously recorded. Sophisticated computer algorithms are then employed to analyze this pattern and reconstruct a detailed three-dimensional model of the molecule's electron density. From this model, the precise positions of individual atoms can be determined, yielding a wealth of structural information.

Although no specific data tables or detailed research findings can be presented for this compound due to the absence of its crystal structure in the literature, the general principles of the technique and its applicability to related structures underscore its importance in the field of chemical research. The elucidation of the crystal structure of this compound in the future would undoubtedly provide a deeper understanding of its solid-state conformation and intermolecular interactions.

Computational and Theoretical Studies

Quantum-Chemical Calculations and DFT Studies

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a preferred method as it provides a good balance between computational cost and accuracy for determining molecular geometry and electronic properties of organic molecules. nih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to solve the quantum mechanical equations that describe the electronic structure of the molecule. nih.govjst.org.in

DFT calculations are employed to determine the electronic characteristics and reactivity of acetamide (B32628) derivatives. scispace.comnih.gov These studies yield critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap suggests higher stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Analysis of Mulliken atomic charges and Natural Bond Orbital (NBO) analysis provide further information on charge distribution, electronic exchange interactions, and charge delocalization within the molecule. nih.govresearchgate.net

| Calculated Property | Significance | Relevant Methods |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | DFT (e.g., B3LYP/6-311G(d,p)) nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. researchgate.net | DFT nih.gov |

| Mulliken Atomic Charges | Describes the distribution of electronic charge among atoms. nih.gov | DFT nih.gov |

| Natural Bond Orbital (NBO) Analysis | Studies charge delocalization and electronic exchange interactions. researchgate.net | DFT researchgate.net |

A primary application of DFT is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). jst.org.in This process yields precise data on bond lengths, bond angles, and dihedral angles. jst.org.in These theoretical parameters for an isolated molecule, often calculated in a solvent phase, can be compared with experimental data obtained from techniques like X-ray crystallography. nih.gov It is often observed that calculated bond lengths are slightly longer than experimental values, which is attributed to the fact that computations model an isolated molecule while experimental data reflect molecules interacting within a crystal lattice. nih.gov

| Geometric Parameter | Description | Method of Determination |

|---|---|---|

| Bond Length | The distance between the nuclei of two bonded atoms. | DFT Calculations, X-ray Crystallography nih.gov |

| Bond Angle | The angle formed between three connected atoms across at least two bonds. | DFT Calculations, X-ray Crystallography nih.gov |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | DFT Calculations jst.org.in |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-chloro-N-propylacetamide, binds to a macromolecular target, typically a protein. mdpi.com This method explores the possible binding modes and estimates the binding affinity of the ligand-protein complex, which is crucial for assessing its potential as a therapeutic agent. mdpi.com For instance, studies on the related compound 2-chloro-N-phenylacetamide have used docking to investigate its mechanism of antifungal activity by targeting the enzyme dihydrofolate reductase (DHFR). nih.gov

Docking simulations provide a detailed view of the non-covalent interactions between the ligand and the amino acid residues within the protein's binding site. mdpi.com These interactions are fundamental for the stability of the complex and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.comthermofisher.com For example, in a docking study of novel thiazole (B1198619) derivatives against the main protease of COVID-19 (PDB ID: 6LU7), the most potent compound formed three hydrogen bonds with residues MET 17, GLN 19, and GLY 71, alongside multiple hydrophobic interactions. mdpi.com Such analyses are critical for understanding the structural basis of molecular recognition. nih.gov

| Interaction Type | Description | Example Residues (from related studies) mdpi.com |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | MET 17, GLN 19, GLY 71 |

| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | GLU 14, GLY 120, ALA 70 |

| Electrostatic Interaction | Attractive or repulsive forces between molecular entities with formal electric charges. | LYS 97 |

A key outcome of molecular docking is the prediction of binding affinity, typically reported as a docking score or binding energy, often in units of kcal/mol. mdpi.com A more negative value indicates a stronger predicted binding affinity. nih.gov For example, docking studies of Alpidem, an acetamide derivative, against two enzymes associated with Alzheimer's disease yielded binding energies of -8.00 kcal/mol and -9.60 kcal/mol. nih.gov Another study on thiazole derivatives reported a high binding energy of -8.6 kcal/mol against the COVID-19 main protease. mdpi.com This binding free energy (ΔG) can be theoretically related to the inhibition constant (Ki), a measure of an inhibitor's potency. mdpi.com

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Alpidem (Acetamide derivative) | Alzheimer's-related enzyme (2Z5X) nih.gov | -8.00 nih.gov |

| Alpidem (Acetamide derivative) | Alzheimer's-related enzyme (4BDT) nih.gov | -9.60 nih.gov |

| Thiazole derivative | COVID-19 Main Protease (6LU7) mdpi.com | -8.6 mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For ligand-protein complexes, MD simulations provide valuable insights into the stability of the binding pose predicted by docking, as well as the conformational changes in both the ligand and the protein upon binding. mdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. nih.gov

In drug design, MD simulations are frequently run after molecular docking to validate the stability of the predicted ligand-protein complex. mdpi.com A simulation run for a duration such as 100 nanoseconds can confirm whether the key interactions observed in the docking pose are maintained over time, thus providing greater confidence in the predicted binding mode. mdpi.com MD simulations are also used to study the dynamics of a molecule's interaction with its environment, such as analyzing hydrogen bond dynamics between N-methylacetamide and a methanol (B129727) solvent to understand solvation effects. rsc.org

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A thorough investigation of scientific literature reveals a significant gap in publicly available research pertaining to the specific computational and theoretical studies of the chemical compound this compound. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline on its conformational analysis, protein-ligand complex dynamics, quantitative structure-activity relationships (QSAR), and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions is not feasible at this time.

Extensive searches for data on "this compound" did not yield any specific studies that would provide the necessary information for the following sections of the proposed article:

Protein-Ligand Complex Dynamics:There is no available literature detailing molecular dynamics simulations or similar computational studies of this compound interacting with any specific protein targets. This information is crucial for understanding the stability of potential binding poses, the nature of intermolecular interactions, and the overall dynamics of the compound within a biological system.

While related research on other classes of chloroacetamides, such as N-(substituted phenyl)-2-chloroacetamides, does exist, these studies focus on different derivatives and their specific biological applications, such as antimicrobial activity. The data from these studies are not directly transferable to this compound due to differences in substitution patterns which significantly influence molecular properties. Extrapolating from these unrelated compounds would not meet the required standards of scientific accuracy for the specified subject.

Similarly, general methodologies for QSAR and ADMET predictions are well-documented, but applying them to this compound would require specific experimental or calculated data for this compound, which is currently not available in the referenced literature.

Therefore, to maintain scientific integrity and adhere to the strict requirement of providing accurate and specific information, the requested article cannot be generated. Further experimental and computational research focused directly on this compound is needed to provide the data necessary for such a detailed analysis.

Applications in Advanced Organic Synthesis and Material Science

Use as a Reagent or Solvent in Chemical Reactions

2-chloro-N-propylacetamide primarily functions as a reagent, specifically as an alkylating agent, in a variety of chemical transformations. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making the chlorine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of the N-propylacetamido moiety into other molecules.

While there is extensive literature on the reactivity of the broader class of 2-chloro-N-substituted acetamides, the principles are directly applicable to this compound. These compounds are known to react with a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. For instance, N-aryl 2-chloroacetamides have been used to alkylate phenols, amines, and thiols, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, respectively. researchgate.net

The versatility of 2-chloro-N-substituted acetamides as reagents is highlighted by their use in the synthesis of various biologically active compounds and heterocyclic systems. Due to its solubility in a range of organic solvents, it is typically used as a reactant in a suitable solvent rather than as the solvent itself.

Synthesis of Complex Organic Molecules

The utility of this compound and its analogs as building blocks is evident in the synthesis of a diverse array of complex organic molecules, including various heterocyclic compounds and molecules with potential biological activity.

Synthesis of Heterocyclic Compounds:

N-substituted 2-chloroacetamides are key precursors in the synthesis of numerous heterocyclic systems. For example, the reaction of 2-chloro-N-p-tolylacetamide with thiosemicarbazide, semicarbazide, or thiourea (B124793), followed by cyclization with aromatic aldehydes or ketones, has been shown to produce β-lactam derivatives. researchgate.net Similarly, these chloroacetamide derivatives are instrumental in synthesizing other heterocyclic structures such as imidazoles, pyrroles, and thiazolidine-4-ones through reactions with appropriate nucleophiles, which may be accompanied by intramolecular cyclization. researchgate.net

| Heterocyclic System | Precursors | Key Reaction Type | Reference |

| β-Lactams | 2-chloro-N-p-tolylacetamide, thiosemicarbazide/semicarbazide/thiourea, aromatic aldehydes/ketones | Nucleophilic substitution followed by cyclization | researchgate.net |

| Imidazoles | N-aryl 2-chloroacetamides, various nucleophiles | Nucleophilic substitution with intramolecular cyclization | researchgate.net |

| Pyrroles | N-aryl 2-chloroacetamides, various nucleophiles | Nucleophilic substitution with intramolecular cyclization | researchgate.net |

| Thiazolidine-4-ones | N-aryl 2-chloroacetamides, various nucleophiles | Nucleophilic substitution with intramolecular cyclization | researchgate.net |

Synthesis of Bioactive Molecules:

The chloroacetamide moiety is a feature in various molecules exhibiting biological activity. Research has demonstrated that 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives can serve as precursors for new bioactive agents with potential antimicrobial properties, including use as herbicides, antifungals, and disinfectants. ijpsr.info The synthesis typically involves the reaction of chloroacetyl chloride with various aliphatic and aromatic amines. ijpsr.info Furthermore, derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic activity. nih.gov The synthetic pathway often involves multi-step reactions where the chloroacetamide derivative is a key intermediate.

Role in Polymer Modification and Material Science

The reactivity of the chloroacetamide group also lends itself to applications in polymer science, specifically in the modification of existing polymers and the creation of new materials with tailored properties. 2-Chloroacetamide and its derivatives have been applied in the field of polymer modification. researchgate.net

One of the key applications in this area is in polymer grafting, a technique used to alter the surface and bulk properties of polymers. By introducing new functional groups onto a polymer backbone, properties such as solubility, biocompatibility, and thermal stability can be enhanced. The chloroacetamide moiety can participate in polymer crosslinking, which can lead to improved thermal stability in resins.

While specific examples detailing the use of this compound in polymer grafting are not extensively documented in publicly available literature, the general reactivity of N-substituted chloroacetamides suggests their potential for such applications. For instance, they could be reacted with polymers containing nucleophilic functional groups (e.g., hydroxyl or amine groups) to graft the N-propylacetamide side chain onto the polymer backbone. This modification could alter the polymer's properties, for example, by increasing its hydrophilicity or providing sites for further chemical reactions.

Development of Novel Functional Materials

The development of novel functional materials often relies on the precise control of chemical structure and the incorporation of specific functional groups. The chloroacetamide moiety, due to its reactivity, can be a valuable component in the synthesis of such materials.

An example of this is the potential use of this compound and its analogs in creating materials with enhanced thermal properties. The ability of the chloroacetamide group to participate in crosslinking reactions can be exploited to create more robust polymer networks with higher thermal stability.

Furthermore, the synthesis of functional monomers is another avenue where this compound could be utilized. By reacting it with a molecule containing a polymerizable group (e.g., a vinyl or acrylic group), a new monomer could be created. The subsequent polymerization of this monomer would lead to a polymer with pendant N-propylacetamide groups, which could impart specific functionalities to the material, such as altered solubility, improved adhesion, or the ability to participate in post-polymerization modifications. While the direct application of this compound in the development of novel functional materials is an area that requires more specific research, the chemical principles governing the reactivity of chloroacetamides suggest a range of possibilities in this field.

Future Directions and Research Perspectives

Targeted Synthesis of Analogs with Enhanced Specificity

The synthesis of analogs of 2-chloro-N-propylacetamide with enhanced specificity is a primary focus for future research. The core structure of N-substituted chloroacetamides allows for a wide range of chemical modifications. researchgate.net By strategically altering the substituents on the nitrogen atom and the acetyl group, it is possible to modulate the compound's physicochemical properties and, consequently, its biological activity.

The synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been demonstrated as a viable approach to generate novel bioactive agents. ijpsr.info For instance, the reaction of chloroacetyl chloride with various aliphatic and aromatic amines yields a diverse library of N-substituted chloroacetamide derivatives. ijpsr.info These synthetic strategies can be further refined to introduce specific functional groups that can interact with particular biological targets, thereby enhancing the specificity of the analogs.

Future synthetic efforts will likely concentrate on creating derivatives with tailored properties. For example, the introduction of heterocyclic moieties or chiral centers could lead to analogs with improved binding affinity and selectivity for their target proteins. The synthesis of such compounds will require advanced synthetic methodologies and a deep understanding of structure-activity relationships.

A summary of synthetic approaches for N-substituted chloroacetamides is presented in the table below:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Substituted anilines, 2-chloroacetylchloride | Dichloromethane, triethylamine (B128534) | N-aryl-2-chloroacetamides | researchgate.net |

| Anilines/amines, chloroacetyl chloride | Glacial acetic acid, sodium acetate (B1210297) | 2-chloro-N-substituted-acetamides | nih.gov |

| Aliphatic and aromatic amines, chloroacetyl chloride | Room temperature, stirring | 2-chloro-N-alkyl/aryl Acetamide | ijpsr.info |

Comprehensive In Vivo Biological Activity and Efficacy Studies

While in vitro studies provide valuable preliminary data, comprehensive in vivo evaluations are crucial to ascertain the therapeutic or agricultural potential of this compound analogs. Future research will need to focus on well-designed in vivo studies to assess the efficacy, and pharmacokinetic profiles of promising derivatives.

For example, a study on phenylacetamide derivatives, synthesized from 2-chloro-N-substituted-acetamides, demonstrated their potential antidepressant activity in mice through tail suspension and forced swim tests. nih.gov These in vivo models are essential for confirming the biological activity observed in vitro and for understanding the compound's effects at a systemic level. The most active compounds in these studies showed significant antidepressant potential, highlighting the importance of in vivo screening. nih.gov

Similarly, the herbicidal activity of novel chloroacetamide derivatives has been evaluated against weed species like Anagallis arvensis and Lolium temulentum. Such studies are critical for the development of new and effective herbicides. Future in vivo research should also investigate the antifungal properties of these compounds, building on findings that 2-chloro-N-phenylacetamide exhibits activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the molecular mechanisms by which this compound and its analogs exert their biological effects is a key area for future investigation. Advanced techniques in molecular biology, biochemistry, and biophysics will be instrumental in elucidating the precise interactions between these compounds and their biological targets.

For instance, chloroacetamides are known to inhibit very-long-chain fatty acid (VLCFA) elongases, a mechanism that is central to their herbicidal activity. jst.go.jp Future studies could employ techniques such as X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of these enzymes in complex with chloroacetamide inhibitors. This would provide invaluable insights into the binding mode and the specific residues involved in the interaction, facilitating the design of more potent and selective inhibitors.

In the context of antifungal activity, in silico studies have suggested that the mechanism of action for 2-chloro-N-phenylacetamide may involve the inhibition of dihydrofolate reductase (DHFR). nih.gov Further biochemical assays and structural studies are needed to validate this hypothesis and to understand the molecular basis of this inhibition. Additionally, the discovery that chloroacetamide fragments can act as covalent inhibitors of the TEAD·YAP1 interaction opens up new possibilities for their use in cancer therapy. Mechanistic studies in this area could reveal how these compounds form covalent bonds with their target proteins and how this can be optimized for therapeutic benefit.

Development of Sustainable and Green Synthetic Approaches

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. Future research on this compound and its derivatives should prioritize the development of green synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Recent advancements in green chemistry have shown that the synthesis of amides and N-chloroacetanilides can be achieved under metal-free and neutral conditions using water as a solvent. tandfonline.comtandfonline.com These approaches are highly desirable as they avoid the use of toxic solvents and reagents, and often lead to simpler purification procedures. tandfonline.comtandfonline.com The use of bio-based solvents, such as Cyrene™, also presents a promising alternative to traditional dipolar aprotic solvents for the synthesis of amides from acid chlorides.

Future research should focus on adapting and optimizing these green synthetic routes for the production of this compound and its analogs. This will not only make the synthesis more environmentally benign but also potentially more cost-effective and scalable for industrial applications.

The table below highlights some green chemistry approaches for amide synthesis:

| Method | Key Features | Advantages | Reference |

| Chloroacetylation in aqueous media | Use of water as a solvent, metal-free, neutral conditions | Environmentally friendly, reduced waste, simple product isolation | tandfonline.comtandfonline.com |

| Synthesis in bio-based solvents | Use of Cyrene™ as a solvent | Reduced toxicity, waste minimization, increased molar efficiency | |

| Catalysis by activated silica (B1680970) | Use of a heterogeneous catalyst | Potential for catalyst recycling, milder reaction conditions | whiterose.ac.uk |

Computational Design and Optimization of Novel Derivatives

Computational modeling and simulation have become indispensable tools in modern drug discovery and agrochemical development. Future research on this compound will heavily rely on computational approaches to design and optimize novel derivatives with desired biological activities.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful methods for predicting the biological activity of new chemical entities and for understanding their interactions with target proteins. nih.govlongdom.org For example, molecular docking studies have been used to investigate the binding of chloroacetamide derivatives to the active site of Very Long Chain Fatty Acid Synthase (VLCFAs), providing insights into their herbicidal mechanism.

In the context of drug design, computational studies have been employed to design phenylacetamide derivatives with potential antidepressant activity. nih.gov These studies can guide the selection of substituents and predict their impact on binding affinity and selectivity. Future computational work should focus on developing more accurate and predictive models for a wider range of biological targets. The integration of machine learning and artificial intelligence with these computational methods could further accelerate the discovery of novel and potent this compound derivatives.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-propylacetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 2-chloroacetyl chloride with propylamine. A general procedure involves refluxing equimolar amounts of 2-chloroacetyl chloride and propylamine in an inert solvent (e.g., benzene or dichloromethane) under nitrogen for 14–60 hours . Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (excess amine to minimize side products), and controlling temperature to prevent thermal decomposition. Purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm structure using H NMR (e.g., δ ~1.5 ppm for propyl CH, δ ~4.0 ppm for Cl-CH-CO) and C NMR (carbonyl signal at ~165–170 ppm).

- IR : Identify amide C=O stretch (~1650 cm) and C-Cl stretch (~750 cm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion verification (e.g., [M+H] at m/z 164.6 for CHClNO).

- X-ray Crystallography : For absolute configuration confirmation, as demonstrated for analogous N-(substituted phenyl)-2-chloroacetamides .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from moisture and oxidizing agents.

- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal, as chlorinated acetamides may release toxic gases upon decomposition .

Advanced Research Questions

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for bioactive molecules?

- Methodology :

- Derivatization : React with heterocyclic amines (e.g., pyrazoles or thiophenes) to explore antimicrobial or antiparasitic activity, as seen in analogs like 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide .

- Biological Assays : Test against Leishmania or Plasmodium strains in vitro, using IC determination via fluorometric assays. Compare with control compounds (e.g., miltefosine) to assess potency .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like Leishmania N-myristoyltransferase .

Q. How to resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

- Methodology :

- Cross-Validation : Replicate experiments under identical conditions (solvent, temperature, catalyst) and compare with literature (e.g., discrepancies in H NMR shifts may arise from solvent polarity or impurities).